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molecular formula C11H10N2OS B8713570 1-(4,5-Dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one CAS No. 62540-07-2

1-(4,5-Dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8713570
M. Wt: 218.28 g/mol
InChI Key: ZGLQAKFIJJSFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053613

Procedure details

To a solution of 4.0 g (0.03 mole) of oxindole in 125 ml dry glyme there is added 1.4 g (0.03 mole) of sodium hydride (50% oil dispersion) and the mixture is stirred at room temperature for 3 hours. 3.6 g (0.3 Mole) of 2-chloroethyl isothiocyanate in 5 ml of dry glyme is then added and the mixture is refluxed overnight. After evaporation of the solvent in vacuo, the residue is chromatographed on an Alumina Act. IV column. Elution with ethyl ether yields the product which is crystallized from ethyl ether to yield 0.6 g, m.p. 97°-99°.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[H-].[Na+].Cl[CH2:14][CH2:15][N:16]=[C:17]=[S:18]>C(COC)OC>[S:18]1[CH2:14][CH2:15][N:16]=[C:17]1[N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
ClCCN=C=S
Name
Quantity
5 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on an Alumina Act
WASH
Type
WASH
Details
Elution with ethyl ether
CUSTOM
Type
CUSTOM
Details
yields the product which
CUSTOM
Type
CUSTOM
Details
is crystallized from ethyl ether
CUSTOM
Type
CUSTOM
Details
to yield 0.6 g, m.p. 97°-99°

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
S1C(=NCC1)N1C(CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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